REACTION_SMILES
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[Br:31][CH2:32][CH2:33][CH2:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[C:23](=[O:24])([O-:25])[O-:26].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1=[C:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:13]2[c:8]([cH:9][c:10]([OH:21])[cH:11][cH:12]2)[C:7]1=[O:22].[CH3:41][N:42]([CH3:43])[CH:44]=[O:45].[I-:30].[K+:27].[K+:28].[Na+:29]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1=[C:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:13]2[c:8]([cH:9][c:10]([O:21][CH2:32][CH2:33][CH2:34][c:35]3[cH:36][cH:37][cH:38][cH:39][cH:40]3)[cH:11][cH:12]2)[C:7]1=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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CCOC(=O)C1=C(c2ccccc2)c2ccc(O)cc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1=C(c2ccccc2)c2ccc(O)cc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1=C(c2ccccc2)c2ccc(OCCCc3ccccc3)cc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |